N-(4-Methoxybenzyl)butan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

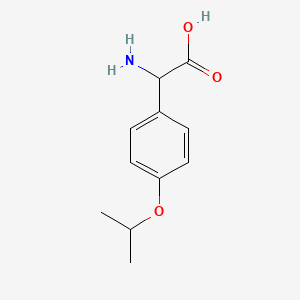

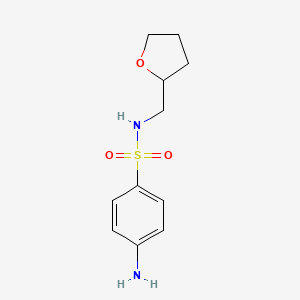

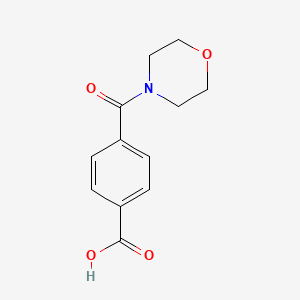

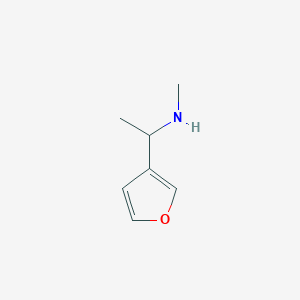

N-(4-Methoxybenzyl)butan-2-amine is a chemical compound that is part of a broader class of organic molecules known as amines. These compounds are characterized by the presence of a nitrogen atom that is bonded to alkyl or aryl groups. In the case of N-(4-Methoxybenzyl)butan-2-amine, the nitrogen is bonded to a 4-methoxybenzyl group and a butan-2-amine moiety.

Synthesis Analysis

The synthesis of related N-substituted amines can be achieved through various methods. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including those with complex branching and functional groups . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, followed by nucleophilic addition and acid cleavage to yield the desired amines. Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence, starting from an amine and p-methoxybenzaldehyde . This method highlights the operational ease and efficiency of synthesizing N-heterocyclic amines without the need for isolating intermediates.

Molecular Structure Analysis

The molecular structure of amines can be characterized using various spectroscopic techniques. For example, the structure of synthesized N-heterocyclic amines can be fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions due to the presence of the reactive nitrogen atom. The nitrogen can act as a nucleophile, participating in reactions such as alkylation, acylation, and reductive amination. The synthesis of complex amines often involves the formation of imine intermediates, which can be further reduced to the corresponding amine . Additionally, the reactivity of amines can be influenced by substituents on the nitrogen or the aromatic ring, as seen in the synthesis of thiazol-2-amine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-(4-Methoxybenzyl)butan-2-amine are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability. The presence of an aromatic ring with an electron-donating methoxy group can affect the compound's reactivity and interaction with other molecules. The crystal structure of related compounds, determined by single-crystal X-ray diffraction, can reveal information about intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the compound's behavior in solid-state .

科学的研究の応用

Hexadentate N3O3 Amine Phenol Ligands

N-(4-Methoxybenzyl)butan-2-amine has been studied for its role in the formation of hexadentate N3O3 amine phenol ligands, which are significant in coordination chemistry. These ligands, derived from the reduction of Schiff bases, exhibit potential in forming complexes with Group 13 metal ions. This research provides insights into the structural characteristics and potential applications of such ligands in various fields, including catalysis and materials science (Liu, Wong, Rettig, & Orvig, 1993).

Bulky Ortho 3-Methoxy Groups on N4O3 Amine Phenol Ligands

Further exploration of N-(4-Methoxybenzyl)butan-2-amine involves the synthesis and characterization of bulky ortho 3-methoxy groups on N4O3 amine phenol ligands. These ligands, when combined with lanthanide elements, form complexes that can be useful in various applications, including luminescent materials and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

Analytical Characterization

The analytical characterization of derivatives of N-(4-Methoxybenzyl)butan-2-amine has been a subject of interest. Techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to analyze these compounds, which is crucial in fields like forensic science and quality control in pharmaceuticals (Westphal, Girreser, & Waldmüller, 2016).

Carbanion-Mediated Oxidative Deprotection

The compound is also studied in the context of carbanion-mediated oxidative deprotection of benzylated amides. Understanding these reactions is vital for synthetic chemistry, as it opens avenues for novel synthetic methodologies and functional group transformations (Williams & Kwast, 1989).

Reductive Amination Processes

N-(4-Methoxybenzyl)butan-2-amine is also used in studies exploring reductive amination processes. These studies contribute to the development of efficient and practical methods for amine synthesis, a fundamental reaction type in organic synthesis (Touchette, 2006).

Amino-Acid 4-Methoxybenzyl Esters

Research on amino-acid 4-methoxybenzyl esters, which are synthesized through the interaction with amine or silver salts, has implications for peptide chemistry and drug development (Stelakatos & Argyropoulos, 1970).

Multifunctional Supported Bimetallic Catalysts

The compound's utility in the field of catalysis is highlighted through its involvement in the synthesis of multifunctional supported bimetallic catalysts. Such catalysts are essential for various chemical transformations, including those relevant to pharmaceutical and petrochemical industries (Morad et al., 2017).

作用機序

The mechanism of action for N-(4-Methoxybenzyl)butan-2-amine is not explicitly mentioned in the search results. As it belongs to the amphetamine family, it may share similar mechanisms of action with other amphetamines, which typically involve the release of neurotransmitters in the brain.

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIFDYOBNXBOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405913 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)butan-2-amine | |

CAS RN |

893577-83-8 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

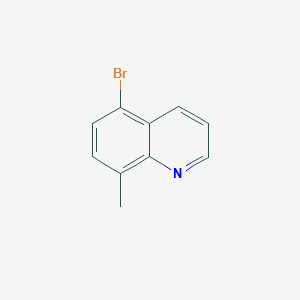

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)